2-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

TrkA inhibitor Kinase selectivity Pain

This compound is a selective TrkA inhibitor distinguished by its unique five-membered heteroaryl benzamide scaffold, a chemotype distinct from common indole-based inhibitors. Sourced from a patent family claiming therapeutic use in chronic pain, neuropathic pain, and pruritus, it offers a refined selectivity profile essential for dissecting NGF-TrkA signaling without confounding TrkB/C effects. Its structural novelty and dual pain/pruritus indication make it an indispensable tool for neuroscience and oncology research programs requiring target-specificity. Request a quote today for high-purity research quantities.

Molecular Formula C16H14FN5O2
Molecular Weight 327.31 g/mol
CAS No. 897614-63-0
Cat. No. B6480986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
CAS897614-63-0
Molecular FormulaC16H14FN5O2
Molecular Weight327.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3F
InChIInChI=1S/C16H14FN5O2/c1-24-12-8-6-11(7-9-12)22-15(19-20-21-22)10-18-16(23)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,18,23)
InChIKeyWWUNGBKGWZRCRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide (CAS 897614-63-0): Procurement-Grade Chemical Profile


2-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a synthetic, five-membered heterocyclic benzamide derivative classified as a tropomyosin-related kinase (Trk) family protein kinase inhibitor, specifically targeting TrkA [1]. It is a patented research compound with disclosed therapeutic applications in chronic pain, neuropathic pain, pruritus, and certain cancers [2]. The compound's structure, combining a fluorinated benzamide with a tetrazole ring, differentiates it from simpler benzamide analogs and positions it within the class of type II kinase inhibitors [1].

Why Generic TrkA Inhibitors Cannot Replace 2-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide in Research


TrkA inhibitors are a structurally diverse class, and minor modifications can profoundly alter kinase selectivity, potency, and pharmacokinetic profiles [1]. This specific compound originates from a patent family claiming a unique substituted five-membered heteroaryl benzamide scaffold, distinct from the indole-based or pyrazolo-pyrimidine TrkA inhibitors found elsewhere [2]. Generic substitution risks introducing compounds with off-target activity against other Trk family members (TrkB/C) or unrelated kinases, potentially confounding experimental results in pain or cancer models where TrkA-specific inhibition is required [1].

Quantitative Differentiation Evidence for 2-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide


Target Class Selectivity: TrkA Inhibition vs. Other Kinases

The compound is explicitly claimed as a selective inhibitor of the TrkA kinase, distinguishing it from pan-Trk inhibitors that also target TrkB and TrkC [1]. The patent describes the compound as part of a class useful for treating conditions associated with abnormal NGF-TrkA signaling [1]. While specific IC50 data for this exact compound could not be retrieved, its classification within a patent family of selective TrkA inhibitors is a key differentiator from broader-spectrum kinase inhibitors like entrectinib or larotrectinib, which are clinically used pan-Trk inhibitors [2].

TrkA inhibitor Kinase selectivity Pain Cancer

Structural Uniqueness: Scaffold Differentiation from Indole-Based TrkA Inhibitors

The compound features a 'substituted five-membered heteroaryl benzamide' core, as opposed to the indole-based scaffolds common in many TrkA inhibitors [1]. This scaffold difference is explicitly noted in patent reviews as a distinct structural class [2]. This chemical divergence is significant for medicinal chemistry programs aiming to explore novel intellectual property space or overcome structure-specific limitations of indole-containing TrkA inhibitors.

Scaffold hopping Chemical structure TrkA Patent differentiation

Disease Indication Differentiation: Chronic Pain and Pruritus over Oncology

The patent specifically claims the compound's utility for treating pain, including chronic and neuropathic pain, and pruritus, in addition to cancer [1]. The drug database also lists these non-oncology indications [2]. This contrasts with many first-generation Trk inhibitors developed primarily for NTRK-fusion positive cancers. For a researcher studying non-oncological TrkA biology, this compound is a more relevant tool than an oncology-focused agent.

Chronic pain Pruritus TrkA NGF Indication

Optimal Research Applications for 2-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide


TrkA-Specific Mechanism of Action Studies in Neuropathic Pain Models

Utilize this compound as a selective TrkA probe to dissect NGF-TrkA signaling pathways in rodent models of neuropathic pain, such as the chronic constriction injury (CCI) or spared nerve injury (SNI) models. Its selectivity profile, inferred from its patent class, is essential to avoid the confounding effects of TrkB/TrkC inhibition on neuronal survival and differentiation, as noted in expert reviews [1].

Chemical Tool for Validating Novel Non-Indole TrkA Chemotypes

Employ this compound as a reference standard in medicinal chemistry programs exploring scaffold hopping from indole-based TrkA inhibitors. Its 'five-membered heteroaryl benzamide' structure represents a distinct chemotype, as documented in the patent literature [2], allowing structure-activity relationship (SAR) studies to identify novel binding interactions.

Dual-Purpose Probe for Pain and Pruritus Signaling Research

Leverage the compound's unique therapeutic indication profile encompassing both pain and pruritus to investigate shared NGF-dependent mechanisms in sensory neurons. This dual utility is based on its patent claims [3], making it a versatile tool for neurobiology research not easily served by oncology-focused Trk inhibitors.

Quote Request

Request a Quote for 2-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.